molecular formula C19H14O5 B1248647 Millettocalyxin C

Millettocalyxin C

Cat. No. B1248647
M. Wt: 322.3 g/mol
InChI Key: DLYWGMBSOSDGOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Millettocalyxin C is an extended flavonoid.
Millettocalyxin C is a natural product found in Pongamia pinnata and Millettia erythrocalyx with data available.

Scientific Research Applications

Anti-Cancer Properties

  • Millettocalyxin B, a compound related to Millettocalyxin C, shows promise in inhibiting the migration and invasion of lung cancer cells. This effect is achieved through the suppression of integrin α5, a protein involved in cancer cell migration. Non-toxic concentrations of Millettocalyxin B significantly reduced the migratory behavior of lung cancer A549 cells, indicating potential applications in cancer treatment (Lafauy et al., 2021).

Pharmacological Synthesis

  • Ceric(IV) ammonium nitrate-mediated oxidative cycloaddition, a chemical process, has been utilized for the efficient synthesis of Millettocalyxin C. This method offers a pathway to synthesize this compound and potentially similar natural products, which could be vital for future pharmacological applications (Lee et al., 2003).

Antiviral Activity

  • Flavones from Millettia erythrocalyx, which include Millettocalyxin C, have shown moderate activity against herpes simplex virus (HSV-1 and HSV-2). This suggests potential use in the development of new antiviral agents, especially for treating HSV infections (Likhitwitayawuid et al., 2005).

Ethnopharmacology Trends

  • While not directly related to Millettocalyxin C, the broader field of ethnopharmacology, which studies traditional cures and folk knowledge, may provide context for the use of compounds like Millettocalyxin C. Ethnopharmacology has played a significant role in drug development, potentially offering insights into the applications of natural compounds (Gilani et al., 2005).

properties

Product Name

Millettocalyxin C

Molecular Formula

C19H14O5

Molecular Weight

322.3 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)furo[2,3-h]chromen-4-one

InChI

InChI=1S/C19H14O5/c1-21-11-3-5-16(22-2)14(9-11)18-10-15(20)12-4-6-17-13(7-8-23-17)19(12)24-18/h3-10H,1-2H3

InChI Key

DLYWGMBSOSDGOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=O)C3=C(O2)C4=C(C=C3)OC=C4

synonyms

millettocalyxin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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